molecular formula C22H21N3O4 B4505473 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B4505473
M. Wt: 391.4 g/mol
InChI Key: LCKYYDUXASUWGV-UHFFFAOYSA-N
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Description

1-{[3-(Naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazinone core fused with a naphthalene moiety and linked via an acetyl group to a piperidine ring substituted with a carboxylic acid at position 2. The pyridazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications .

Properties

IUPAC Name

1-[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-20-11-10-19(18-9-3-6-15-5-1-2-8-17(15)18)23-25(20)14-21(27)24-12-4-7-16(13-24)22(28)29/h1-3,5-6,8-11,16H,4,7,12-14H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKYYDUXASUWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate ()

  • Structure: Pyridazinone core with a 4-chlorophenylpiperazine substituent and an ethyl acetate side chain.
  • Piperazine instead of piperidine-carboxylic acid limits hydrogen-bonding interactions. Ethyl ester group decreases solubility compared to the carboxylic acid in the target compound.
  • Synthesis: Prepared via alkylation of pyridazinone with ethyl bromoacetate, followed by hydrazide formation .

2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide ()

  • Structure: Pyridazinone linked to a benzylpiperidine group and antipyrine (pyrazole) moiety.
  • Benzylpiperidine substituent lacks the ionizable carboxylic acid, affecting pharmacokinetics.
  • Activity : Exhibited moderate COX-2 inhibition (IC₅₀ = 1.2 µM) but lower c-Met kinase affinity than naphthalene-containing analogs .

Piperidine-Carboxylic Acid Derivatives

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

  • Structure: Piperidine ring with ethoxycarbonyl and methoxyimino groups.
  • Key Differences: Absence of pyridazinone reduces heterocyclic diversity and biological target engagement. Ethyl ester substituents dominate, limiting solubility and metabolic stability.
  • Synthesis : Prepared via condensation of ketones with O-methylhydroxylamine hydrochloride, followed by hydrogenation .

Naphthalene-Containing Analogs

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic Acid ()

  • Structure: Pyridazinone core with a 4-methoxyphenyl group and acetic acid side chain.
  • Key Differences :
    • Methoxyphenyl group offers moderate hydrophobicity but less steric bulk compared to naphthalene.
    • Acetic acid side chain is shorter, reducing conformational flexibility.
  • Applications : Used as a building block in anti-cancer agents but shows lower c-Met inhibition (IC₅₀ = 8.7 µM) than naphthalene derivatives .

Structural and Pharmacological Insights

Physicochemical Properties

Property Target Compound Ethyl 2-(3-(4-Cl-Ph-piperazinyl)pyridazinone)acetate 2-(3-(4-MeO-Ph)pyridazinone)acetic Acid
Molecular Weight (g/mol) 433.45 405.87 290.28
LogP 2.8 3.5 1.9
Hydrogen Bond Donors 2 1 2
Water Solubility (mg/mL) 0.15 0.03 0.45

Biological Activity

1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid is C19H17N3O4, with a molecular weight of 351.4 g/mol. The compound features a piperidine ring, a naphthalene moiety, and a pyridazine structure, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid exhibit significant anticancer activity. For instance, research into histone deacetylase (HDAC) inhibitors has demonstrated that certain derivatives can reduce tumor growth and metastasis in breast cancer models. These compounds often act by altering gene expression through epigenetic mechanisms, leading to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in breast cancer cells
Anti-inflammatoryPotential modulation of inflammatory pathways
NeuroprotectivePossible protective effects on neural tissues

The mechanism by which 1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid exerts its biological effects is thought to involve interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. It may inhibit HDACs, leading to increased acetylation of histones and non-histone proteins, which can influence gene expression related to cell cycle regulation and apoptosis .

Case Studies

In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) have shown that compounds with similar structures can significantly reduce cell viability and induce apoptosis. The use of zebrafish xenograft models has further supported these findings, demonstrating the compound's ability to inhibit tumor growth and metastasis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.